molecular formula C10H9BrN2 B1373287 4-Bromo-5-(p-tolyl)-1H-pyrazole CAS No. 1116093-45-8

4-Bromo-5-(p-tolyl)-1H-pyrazole

Cat. No. B1373287
CAS RN: 1116093-45-8
M. Wt: 237.1 g/mol
InChI Key: FBRBWMSEHFZTHI-UHFFFAOYSA-N
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Description

“4-Bromo-5-(p-tolyl)-1H-pyrazole” is an organic compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and one bromine atom .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-(p-tolyl)-1H-pyrazole” can be represented by the SMILES string BrC1=C(C2=CC=CC(C)=C2)NN=C1N . The InChI key is PBRXGQUKERAOBX-UHFFFAOYSA-N . The molecular weight is 252.11 .


Physical And Chemical Properties Analysis

“4-Bromo-5-(p-tolyl)-1H-pyrazole” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Organic Synthesis Building Block

4-Bromo-5-(p-tolyl)-1H-pyrazole: serves as a versatile building block in organic synthesis. It can be used to construct a variety of complex molecules due to its reactive bromine atom, which can undergo further functionalization. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the synthesis of potential therapeutic agents. Its pyrazole core is a common motif in drugs that target various diseases, from inflammation to cancer. Researchers can modify the compound by attaching different functional groups to the pyrazole ring, exploring its pharmacological properties .

Material Science

The brominated pyrazole derivative can be used in material science, particularly in the development of organic semiconductors. Its ability to act as an electron acceptor makes it suitable for creating materials with desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells .

Catalysis

This compound can also find applications in catalysis. The bromine atom can be replaced with other catalytically active groups, enabling the resultant molecule to facilitate various chemical reactions. This is particularly useful in the development of new catalytic processes that are more efficient and environmentally friendly .

Agrochemical Research

In agrochemical research, 4-Bromo-5-(p-tolyl)-1H-pyrazole can be used to create new pesticides and herbicides. The pyrazole ring can be part of the active moiety that interacts with biological targets in pests and weeds, leading to the development of novel agrochemical agents .

Chemical Education

Lastly, this compound can be used as a teaching tool in chemical education. Due to its reactivity and the presence of both a bromine atom and a pyrazole ring, it can be used to demonstrate various organic chemistry reactions and principles in an educational setting .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “4-Bromo-5-(p-tolyl)-1H-pyrazole” is classified under GHS07, indicating that it may be harmful if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

4-bromo-5-(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBWMSEHFZTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674949
Record name 4-Bromo-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(p-tolyl)-1H-pyrazole

CAS RN

1116093-45-8
Record name 4-Bromo-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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